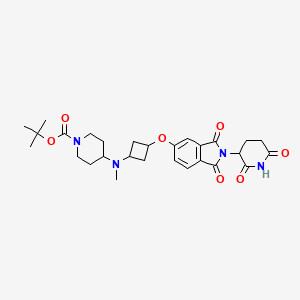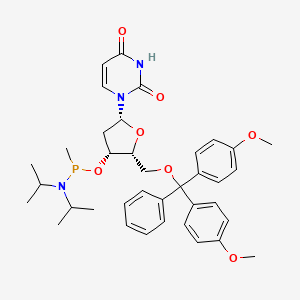
Riletamotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riletamotide is a synthetic peptide utilized primarily as an immunological agent for active immunization . It is known by its chemical name, hTERT (651-665), and has the molecular formula C76H132N22O21 with a molecular weight of 1690 . This compound is used in various scientific research applications, particularly within the immunological domain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Riletamotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling and deprotection cycles.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Riletamotide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or oxygen.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Aplicaciones Científicas De Investigación
Riletamotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in immunological studies to understand immune responses and develop vaccines.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the immune system.
Industry: Utilized in the development of diagnostic tools and assays.
Mecanismo De Acción
Riletamotide exerts its effects by targeting specific molecular pathways involved in the immune response. It acts as an immunological agent, stimulating the body’s immune system to recognize and respond to specific antigens. The exact molecular targets and pathways involved include the activation of T-cells and the production of antibodies .
Comparación Con Compuestos Similares
Similar Compounds
Telomerase peptide vaccine (GV1001): Another peptide used for immunization, targeting telomerase.
Epitope peptides: Short peptides used in vaccine development to elicit immune responses.
Uniqueness
Riletamotide is unique in its specific sequence and structure, which allows it to target particular antigens effectively. Its use in active immunization distinguishes it from other similar compounds that may have different sequences or mechanisms of action .
Propiedades
Fórmula molecular |
C76H132N22O21 |
|---|---|
Peso molecular |
1690.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H132N22O21/c1-37(2)31-50(66(110)92-52(34-45-21-15-14-16-22-45)67(111)94-55(36-100)70(114)97-58(41(9)10)72(116)93-53(74(118)119)33-39(5)6)90-61(105)43(12)85-62(106)46(23-17-18-28-77)89-71(115)57(40(7)8)96-65(109)48(25-20-30-84-76(81)82)88-69(113)54(35-99)95-73(117)59(44(13)101)98-68(112)51(32-38(3)4)91-63(107)47(24-19-29-83-75(79)80)87-64(108)49(26-27-56(102)103)86-60(104)42(11)78/h14-16,21-22,37-44,46-55,57-59,99-101H,17-20,23-36,77-78H2,1-13H3,(H,85,106)(H,86,104)(H,87,108)(H,88,113)(H,89,115)(H,90,105)(H,91,107)(H,92,110)(H,93,116)(H,94,111)(H,95,117)(H,96,109)(H,97,114)(H,98,112)(H,102,103)(H,118,119)(H4,79,80,83)(H4,81,82,84)/t42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-/m0/s1 |
Clave InChI |
ZOLSANOADKDRJU-LCSFIVLASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)



![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)



